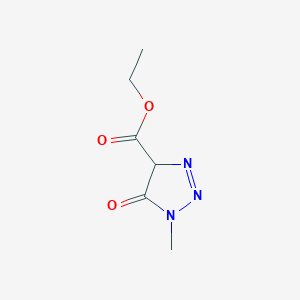

ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

説明

Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate (CAS: 7314-06-9) is a triazole derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Structurally, it features a 1,2,3-triazole ring fused with a dihydro-5-one moiety and an ethyl carboxylate substituent. This compound belongs to a broader class of 4,5-dihydro-1H-triazol-5-one derivatives, which are known for their versatility in medicinal and materials chemistry due to their heterocyclic core and tunable substituents .

特性

IUPAC Name |

ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)9(2)8-7-4/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXKFADUAHCIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N(N=N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize efficiency and minimize costs .

化学反応の分析

Types of Reactions

Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an inhibitor of specific kinases involved in cancer progression. For instance, the compound has shown promising results in inhibiting the c-Met kinase, which is implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma. A study highlighted that modifications at the triazole ring can enhance potency and selectivity against cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Triazole derivatives are known to exhibit antifungal and antibacterial effects. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has been evaluated against several microbial strains, with results indicating effective inhibition of growth in both gram-positive and gram-negative bacteria .

Agricultural Applications

Pesticide Development

In agricultural research, triazole compounds have been explored for their efficacy as pesticides. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has shown potential as a fungicide due to its ability to disrupt fungal cell wall synthesis. Field studies have indicated that formulations containing this compound can reduce the incidence of fungal diseases in crops such as wheat and barley .

Material Science

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has garnered attention for enhancing material properties. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate can be utilized as a cross-linking agent in the synthesis of novel polymers with improved thermal stability and mechanical strength. Research indicates that polymers modified with this triazole derivative exhibit enhanced resistance to degradation under environmental stressors .

Table 1: Biological Activities of Ethyl 1-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,3-Triazole-4-Carboxylate

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | c-Met kinase (A549 cells) | 0.005 | |

| Antimicrobial | Staphylococcus aureus | 12.0 | |

| Antifungal | Fusarium oxysporum | 8.0 |

Table 2: Agricultural Efficacy of Triazole Derivatives

| Crop | Disease | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Wheat | Fusarium head blight | 200 | 85 | |

| Barley | Powdery mildew | 150 | 78 |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate against various cancer cell lines revealed that the compound demonstrated selective cytotoxicity towards A549 lung cancer cells while sparing normal fibroblast cells. This selectivity suggests a favorable therapeutic index for further development .

Case Study 2: Agricultural Application

In field trials assessing the effectiveness of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate as a fungicide on barley crops affected by powdery mildew, results showed a significant reduction in disease severity compared to untreated controls. The compound's application led to improved yield and quality of the harvested grain .

作用機序

The mechanism of action of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Key Observations :

- Triazole Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (e.g., ) influences electronic distribution and hydrogen-bonding capacity. 1,2,3-Triazoles are less common in natural products but are synthetically accessible via click chemistry .

- The amino-substituted analogs exhibit higher basicity (pKa 7.8–9.2) compared to carboxylate derivatives.

- Predicted pKa : The 1,2,4-triazole analog has a lower pKa (5.21) due to electron-withdrawing chloro and carboxylate groups, which stabilize deprotonation.

Comparison with Other Triazole Derivatives

- 1,2,4-Triazole-3-carboxylates : Synthesized via cyclocondensation of thiosemicarbazides with diketones, followed by esterification .

- Amino-Substituted Triazolones: Prepared by reacting 4-amino-triazolones with isophthalates or aldehydes .

Antioxidant and Antimicrobial Potential

- Antioxidant Activity: Amino-substituted 1,2,4-triazolones exhibit significant radical scavenging and metal chelation (e.g., IC₅₀ values comparable to BHT and α-tocopherol) . The target compound’s carboxylate group may reduce antioxidant efficacy compared to amino analogs.

- Antimicrobial Activity : Ethyl 1-(3-chloro-4-methylphenyl)-1,2,4-triazole-3-carboxylate shows moderate activity against Gram-positive bacteria, attributed to the chloroaryl group’s hydrophobicity. The target compound’s bioactivity remains unexplored but is hypothesized to be weaker due to its simpler substituents.

Crystallographic and Spectroscopic Characterization

- X-ray Crystallography: The SHELX suite and ORTEP are widely used for structural elucidation of triazole derivatives. For example, the crystal structure of a related tetrahydropyrimidinone-linked triazole confirmed planarity of the triazole ring and hydrogen-bonding networks.

- Spectroscopy : FTIR and NMR (¹H, ¹³C) are critical for confirming functional groups. The target compound’s ester carbonyl is expected at ~1760 cm⁻¹ (FTIR), while ¹H-NMR would show a methyl triplet (~1.3 ppm) and triazole proton singlet (~8.0 ppm) .

生物活性

Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

The molecular formula of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is with a molecular weight of approximately 172.16 g/mol. Its structure features a triazole ring that contributes to its biological activity.

Biological Activity Overview

Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate exhibits a range of biological activities including:

1. Antimicrobial Activity

Research has shown that triazole derivatives can possess significant antimicrobial properties. For instance:

- Study Findings : A study evaluating various triazole derivatives demonstrated that compounds similar to ethyl 1-methyl-5-oxo exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit cell proliferation:

- Case Study : A derivative similar to ethyl 1-methyl showed effective inhibition of microtubule assembly at concentrations around 20 μM and induced apoptosis in breast cancer cell lines .

3. Anti-inflammatory Effects

Some studies indicate that triazoles can exhibit anti-inflammatory properties:

- Mechanism : The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Detailed Research Findings

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anticancer | Induces apoptosis in MDA-MB-231 cells | |

| Anti-inflammatory | Inhibits COX enzymes |

Synthesis Methods

The synthesis of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate typically involves:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.

- Cyclization : Formation of the triazole ring through cyclization reactions under acidic or basic conditions.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives and tested their effects on various cancer cell lines:

- Results : Compounds demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar ranges .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of newly synthesized triazoles:

Q & A

Q. What experimental methods are recommended for the structural elucidation of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer: Structural elucidation typically involves single-crystal X-ray diffraction (SC-XRD) paired with refinement using programs like SHELXL . For visualization, ORTEP-III is employed to generate anisotropic displacement ellipsoid diagrams . Complementary techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments (e.g., distinguishing ester carbonyls from triazole ring protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Optimization involves systematic variation of:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency .

- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole ring formation .

- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 25°C for esterification) minimizes side reactions .

Post-synthesis, HPLC with C18 columns and gradient elution ensures purity (>95%) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer: Contradictions arise from assay variability or structural promiscuity. To address this:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Structural Analog Comparison : Substitute the ethyl or methyl groups with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding .

- Metabolite Profiling : Use LC-MS to identify degradation products that may exhibit off-target effects .

Q. What computational strategies predict the reactivity of this compound in novel chemical reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous vs. organic media to assess ester hydrolysis kinetics .

- Docking Studies : Screen against protein databases (e.g., PDB) to identify potential biological targets (e.g., fungal CYP51 for antifungal activity) .

Q. How can mechanistic studies clarify its role in drug discovery pipelines?

Methodological Answer:

- In Vitro Assays : Measure inhibition of enzymatic targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

- Isotopic Labeling : Use ¹³C-labeled esters to track metabolic pathways via NMR .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified triazole substituents and correlate with bioactivity .

Q. What strategies mitigate challenges in crystallographic data refinement for this compound?

Methodological Answer: Common issues include twinning or disorder :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。